molecular formula C35H58O B3427388 all-E-Heptaprenol CAS No. 5905-41-9

all-E-Heptaprenol

Cat. No.: B3427388
CAS No.: 5905-41-9
M. Wt: 494.8 g/mol
InChI Key: GXDCABNKZQORKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of polyprenols, including all-E-Heptaprenol, can be achieved through chain lengthening methods. One efficient approach involves the use of sodium acetylide in dimethoxyethane at room temperature, which replaces the critical step of acetylene addition in liquid ammonia . This method is less time-consuming and eliminates the need for low temperatures and toxic chemicals, making it suitable for ordinary laboratory settings.

Industrial Production Methods: : Industrial production of this compound typically involves high-performance liquid chromatography to control the formation of undesired isomers and side-products. The resulting polyprenols can be further used in the synthesis of various biological prenylquinones and tocochromanols .

Chemical Reactions Analysis

Types of Reactions: : all-E-Heptaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce saturated alcohols .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to all-E-Heptaprenol include other polyprenols such as dolichols and phytol. These compounds share structural similarities, including the presence of multiple isoprene units and an alcohol group .

Uniqueness: : What sets this compound apart is its specific configuration of double bonds (all-trans) and its potential anti-tumor properties. Unlike some other polyprenols, this compound has been shown to exhibit significant cytotoxic activity against tumor cells, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCABNKZQORKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702160
Record name 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5905-41-9
Record name 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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